molecular formula C20H22N2O2 B1180749 Koumine N-oxide CAS No. 113900-75-7

Koumine N-oxide

Cat. No.: B1180749
CAS No.: 113900-75-7
M. Wt: 322.4 g/mol
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Koumine N-oxide can be synthesized through the oxidation of koumine, a major alkaloid found in Gelsemium elegans. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide, sodium percarbonate, or urea-hydrogen peroxide adduct (UHP) under mild reaction conditions . For instance, the use of titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol as a solvent has been reported to yield high efficiency and good yields .

Industrial Production Methods: Industrial production of this compound involves similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The process is designed to be safer, greener, and more efficient compared to traditional batch reactors .

Chemical Reactions Analysis

Types of Reactions: Koumine N-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert this compound back to koumine.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom.

Common Reagents and Conditions:

Major Products:

    Oxidation: More oxidized derivatives of this compound.

    Reduction: Koumine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Koumine N-oxide has a wide range of scientific research applications:

Comparison with Similar Compounds

Koumine N-oxide is unique compared to other similar alkaloids due to its specific biological activities and molecular targets. Similar compounds include:

This compound stands out due to its specific anti-apoptotic and anti-inflammatory mechanisms, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

15-ethenyl-13-methyl-13-oxido-19-oxa-3-aza-13-azoniahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-3-19-11-22(2,23)16-9-20(19)13-6-4-5-7-15(13)21-18(20)17-8-14(19)12(16)10-24-17/h3-7,12,14,16-17H,1,8-11H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISZCFMVBRTVHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CC2(C3CC4C5=NC6=CC=CC=C6C52CC1C3CO4)C=C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Koumine N-oxide
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Koumine N-oxide
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Koumine N-oxide
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Koumine N-oxide
Reactant of Route 5
Koumine N-oxide
Reactant of Route 6
Koumine N-oxide

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